4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide
Description
4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core substituted with three methyl groups and a carboxamide group.
Properties
IUPAC Name |
4,4,7-trimethyl-2,3-dihydro-1H-isoquinoline-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-8-4-5-10-9(6-8)11(12(14)16)15-7-13(10,2)3/h4-6,11,15H,7H2,1-3H3,(H2,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCYNHLHEBPQLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CNC2C(=O)N)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide typically involves multi-step procedures. One common approach includes the acylation of 2-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)anilines at the amino group with isobutyryl chloride, followed by reduction of the endocyclic C=N bond. Subsequent N-alkylation and acid hydrolysis yield the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, are applicable. Techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products: The major products formed from these reactions include N-oxides, reduced tetrahydroisoquinoline derivatives, and various N-substituted compounds .
Scientific Research Applications
4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For instance, it may form stable complexes with proteins, leading to changes in their activity and function .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A structurally related compound with a wide range of biological activities.
4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride: A hydrochloride salt form with similar properties
Uniqueness: 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide is unique due to its specific substitution pattern and the presence of a carboxamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
